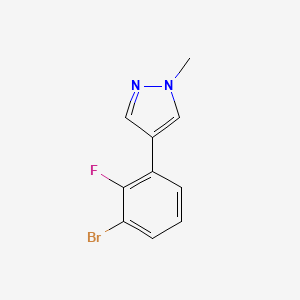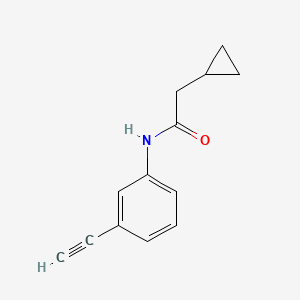
2-cyclopropyl-N-(3-ethynylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-N-(3-ethynylphenyl)acetamide is an organic compound with the molecular formula C13H13NO It is a derivative of acetamide, featuring a cyclopropyl group and an ethynyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3-ethynylphenyl)acetamide typically involves a multi-step process:
Formation of 3-ethynylphenylacetic acid: This can be achieved by reacting 3-ethynylphenyl bromide with a suitable acetic acid derivative under basic conditions.
Cyclopropylation: The intermediate product is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Amidation: Finally, the cyclopropylated product is reacted with an amine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Cyclopropyl-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated acetamide derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
2-Cyclopropyl-N-(3-ethynylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-cyclopropyl-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(3-ethynylphenyl)acetamide: Lacks the cyclopropyl group, which may result in different binding affinities and biological activities.
Cyclopropylacetamide: Lacks the ethynyl-substituted phenyl ring, leading to different chemical reactivity and applications.
Uniqueness
2-Cyclopropyl-N-(3-ethynylphenyl)acetamide is unique due to the presence of both the cyclopropyl and ethynyl-substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-cyclopropyl-N-(3-ethynylphenyl)acetamide |
InChI |
InChI=1S/C13H13NO/c1-2-10-4-3-5-12(8-10)14-13(15)9-11-6-7-11/h1,3-5,8,11H,6-7,9H2,(H,14,15) |
InChIキー |
OWOOGMUOTFUJRI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


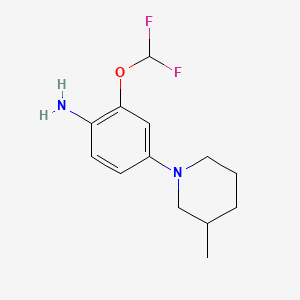
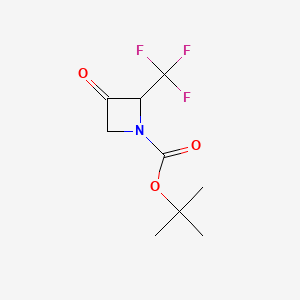
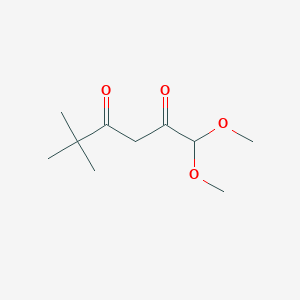
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
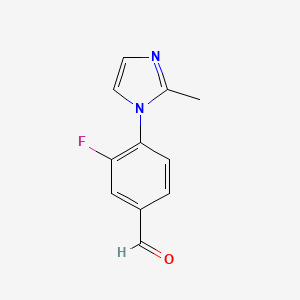
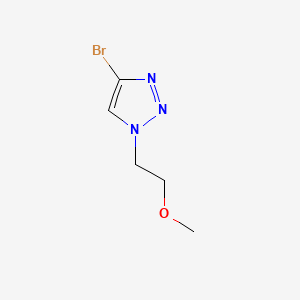

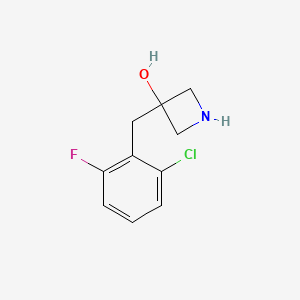

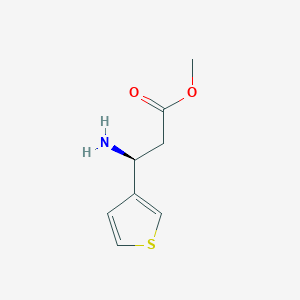
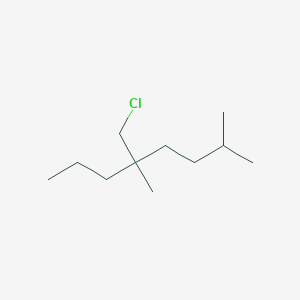
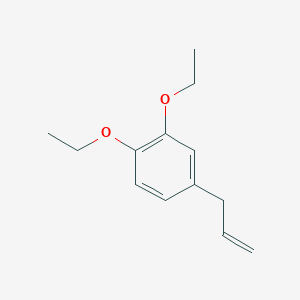
methanone](/img/structure/B13636207.png)
